N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide
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Overview
Description
N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazin-6-yl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[c,e][1,2]thiazin-6-yl moiety: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the N-butyl group: This step often involves nucleophilic substitution reactions where the butyl group is introduced using butyl halides in the presence of a base.
Acetylation and amidation: The final steps involve acetylation of the intermediate compound followed by amidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[1-(4-methylphenyl)propyl]acetamide
- 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
Uniqueness
N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide is unique due to its specific structural features, such as the N-butyl group and the acetylamino linkage. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29N3O4S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-butyl-2-[[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C27H29N3O4S/c1-3-5-16-28-27(32)21-11-6-8-12-23(21)29-26(31)18-30-24-15-14-19(4-2)17-22(24)20-10-7-9-13-25(20)35(30,33)34/h6-15,17H,3-5,16,18H2,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
UBWLRGSWLYRYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)CC)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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